Fmoc-D-Glu(OtBu)-OH
Overview
Description
Fmoc-D-Glu(OtBu)-OH is widely used as a building block in peptide synthesis for the protection of amine groups . It is a standard reagent for coupling glutamic acid into peptide sequences . It is also used as a protective structural unit for introducing glutamate into peptides .
Synthesis Analysis
Fmoc-D-Glu(OtBu)-OH is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .Molecular Structure Analysis
The empirical formula of Fmoc-D-Glu(OtBu)-OH is C24H27NO6 . Its molecular weight is 425.47 g/mol .Chemical Reactions Analysis
Fmoc-D-Glu(OtBu)-OH is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .Physical And Chemical Properties Analysis
Fmoc-D-Glu(OtBu)-OH is a white powder . Its melting point is between 86-96 °C . The optical activity is [α]/D +4.5±1, c = 1 in acetic acid: water (4:1) .Scientific Research Applications
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Peptide Synthesis
- Fmoc-D-Glu(OtBu)-OH is commonly used in the field of peptide synthesis . It’s a pre-loaded resin for the synthesis of peptide acids containing a C-terminal D-glutamic acid amino-acid residue by Fmoc SPPS .
- The method of application involves solid-phase peptide synthesis (SPPS), a common procedure for the production of peptides. This process involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymeric support .
- The outcomes of this process are peptides that can be used in various biological and medical research applications. The exact results would depend on the specific peptides being synthesized .
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Proteomics Research
- Fmoc-D-Glu(OtBu)-OH is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- In proteomics research, Fmoc-D-Glu(OtBu)-OH can be used to synthesize specific peptides for study. The exact methods of application would depend on the specific research being conducted .
- The results of this research can lead to a better understanding of protein function and interaction, disease mechanisms, and can contribute to the development of new therapeutics .
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Synthesis of cis-substituted cyclopropane carboxylic acids
- Fmoc-D-Glu(OtBu)-OH can be used in the synthesis of cis-substituted cyclopropane carboxylic acids . This is a process in the field of organic chemistry .
- The method involves C-H activation of cyclopropane carboxamides using a Pd catalyst . The exact procedures and parameters would depend on the specific synthesis being conducted .
- The outcome of this process is the production of cis-substituted cyclopropane carboxylic acids, which can be used in various chemical reactions .
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Preparation of Resins for Solid Phase Peptide Synthesis (SPPS)
- Fmoc-D-Glu(OtBu)-OH is used in the preparation of resins for Solid Phase Peptide Synthesis (SPPS) . This is a process in the field of biochemistry .
- The method involves attaching Fmoc-D-Glu(OtBu)-OH to a resin, creating a pre-loaded resin for the synthesis of peptide acids .
- The outcome of this process is the production of resins that can be used in SPPS, facilitating the synthesis of peptides .
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Synthesis of cis-substituted cyclopropane carboxylic acids
- Fmoc-D-Glu(OtBu)-OH can be used in the synthesis of cis-substituted cyclopropane carboxylic acids . This is a process in the field of organic chemistry .
- The method involves C-H activation of cyclopropane carboxamides using a Pd catalyst . The exact procedures and parameters would depend on the specific synthesis being conducted .
- The outcome of this process is the production of cis-substituted cyclopropane carboxylic acids, which can be used in various chemical reactions .
-
Preparation of Resins for Solid Phase Peptide Synthesis (SPPS)
- Fmoc-D-Glu(OtBu)-OH is used in the preparation of resins for Solid Phase Peptide Synthesis (SPPS) . This is a process in the field of biochemistry .
- The method involves attaching Fmoc-D-Glu(OtBu)-OH to a resin, creating a pre-loaded resin for the synthesis of peptide acids .
- The outcome of this process is the production of resins that can be used in SPPS, facilitating the synthesis of peptides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKXCALUHMPIGM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427037 | |
Record name | Fmoc-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Glu(OtBu)-OH | |
CAS RN |
104091-08-9 | |
Record name | Fmoc-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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